N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
This compound features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3, linked via an ethyl chain to a pyrimidine-4-carboxamide moiety bearing a pyrrolidin-1-yl group at position 4. Its molecular weight is estimated at ~418.45 g/mol (based on inferred formula C21H24N5O3), distinguishing it from structurally related compounds in the quinoline, triazine, and pyrimidine families .
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-31-17-6-4-16(5-7-17)18-8-9-21(29)28(26-18)13-10-23-22(30)19-14-20(25-15-24-19)27-11-2-3-12-27/h4-9,14-15H,2-3,10-13H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPFBJNOPYDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Quinoline Carboxamide Family
highlights quinoline-2-carboxamide derivatives with variations in substituents and molecular weights:
| Compound Name | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|
| SzR-105 (Quinoline derivative) | Dimethylamino, hydroxyquinoline | 309.79 |
| SzR-109 (Quinoline derivative) | Diethylamino, hydroxyquinoline | 370.49 |
| N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)... | Morpholinomethyl, hydroxyquinoline | 384.47 |
Key Differences :
- Pyrrolidine substituents are common, but the ethyl linker in the primary compound may enhance conformational flexibility compared to rigid quinoline derivatives .
Pyrimidine Carboxamide Analogues
describes a pyrimidine-4-carboxamide derivative: (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide (LCMS m/z: 347.0 [M+H]+).
Comparison :
- Substituents: The primary compound uses a pyrrolidin-1-yl group at position 6, whereas the patent compound employs an oxetan-3-ylamino group. Pyrrolidine’s larger ring size may improve lipophilicity and membrane permeability.
- Linker : The ethyl chain in the primary compound vs. a hydroxypropyl linker in the patent analogue may influence solubility and steric interactions .
Triazine-Based Analogues
includes triazine derivatives with complex substituents (e.g., N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...). These compounds exhibit higher molecular weights (>600 g/mol) and incorporate multiple dimethylamino and pyrrolidine groups.
Key Contrasts :
- The primary compound’s simpler pyridazinone-pyrimidine scaffold likely offers better metabolic stability compared to bulky triazine derivatives.
- Triazine-based compounds may target different pathways due to their extended π-systems and multiple hydrogen-bonding sites .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and what methodological challenges arise during multi-step synthesis?
- The compound’s synthesis typically involves:
Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with dicarbonyl precursors (e.g., maleic anhydride derivatives) under reflux conditions in ethanol or acetic acid .
Functionalization of the ethyl linker : Nucleophilic substitution or amide coupling to introduce the pyrimidine-carboxamide moiety. Solvent polarity and base selection (e.g., triethylamine) critically influence reaction efficiency .
Pyrrolidine substitution : Mitsunobu or Ullmann-type coupling to attach the pyrrolidine group, requiring anhydrous conditions and transition-metal catalysts .
- Challenges : Low yields in cyclization steps due to steric hindrance from the 4-methoxyphenyl group; purification difficulties caused by polar byproducts.
Q. How is the molecular structure validated, and which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyridazinone (δ ~6.5–7.5 ppm for aromatic protons) and pyrimidine (δ ~8.0–8.5 ppm) moieties. Methoxy groups appear as singlets near δ ~3.8 ppm .
- X-ray crystallography : Resolves conformational ambiguities, such as the orientation of the pyrrolidine ring relative to the pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H]+ for C₂₃H₂₆N₆O₃: 457.2045).
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. DMSO), and coupling agents (EDC/HOBt vs. HATU) to identify optimal parameters. For example, HATU in DMF at 50°C improves coupling efficiency by 30% compared to EDC .
- Byproduct analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxylic acids) and adjust protecting group strategies .
Q. How should conflicting data on its kinase inhibition potency be resolved?
- Assay validation : Compare results across orthogonal methods (e.g., radiometric vs. fluorescence-based kinase assays). Contradictions may arise from assay-specific interference by the compound’s autofluorescence .
- Structural analogs : Synthesize derivatives lacking the pyrrolidine group to isolate contributions of specific substituents to activity .
Q. What computational approaches are used to model its structure-activity relationship (SAR) for anticancer activity?
- Molecular docking : Simulate binding to ATP pockets of target kinases (e.g., VEGFR2). The pyrrolidine group’s basicity enhances hydrogen bonding with Asp1046 .
- QSAR modeling : Correlate logP values (~2.5–3.5) with cytotoxicity data to predict bioavailability .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly across studies?
- pH dependence : The compound’s solubility in water increases from 0.1 mg/mL (pH 7) to 2.5 mg/mL (pH 2) due to protonation of the pyridazinone nitrogen .
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) exhibit differing solubility profiles .
Q. How to interpret discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, reducing compound penetration. EC₅₀ values in 3D models are typically 5–10× higher than in 2D monolayers .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Technique | Yield (%) | Reference |
|---|---|---|---|
| Pyridazinone core | Recrystallization (EtOH) | 45–55 | |
| Ethyl-linked precursor | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | 60–70 | |
| Final compound | Preparative HPLC (C18, ACN/H₂O) | 25–35 |
Table 2. Comparative Bioactivity of Structural Analogs
| Derivative | Modification | IC₅₀ (EGFR, µM) | EC₅₀ (MCF-7, µM) |
|---|---|---|---|
| Parent compound | None | 0.85 ± 0.12 | 1.2 ± 0.3 |
| Analog A | Pyrrolidine → piperidine | 3.4 ± 0.5 | 4.8 ± 0.7 |
| Analog B | Methoxy → nitro | >10 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
